molecular formula C9H13BO3 B1307227 4-Methoxy-2,6-dimethylphenylboronic acid CAS No. 361543-99-9

4-Methoxy-2,6-dimethylphenylboronic acid

Cat. No.: B1307227
CAS No.: 361543-99-9
M. Wt: 180.01 g/mol
InChI Key: UOSSBXMFWPYHEF-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and dimethyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

4-Methoxy-2,6-dimethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes such as 17β-hydroxysteroid dehydrogenase Type 2, where it acts as an inhibitor . This interaction is essential for the preparation of hydroxyphenylnaphthols, which are biologically active molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting specific enzymes, leading to alterations in gene expression and cellular metabolism . For instance, its interaction with 17β-hydroxysteroid dehydrogenase Type 2 can modulate the levels of steroid hormones within cells, impacting cellular functions such as proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This compound binds to the active site of enzymes, inhibiting their activity by forming a reversible covalent bond with the enzyme’s active site residues . This inhibition can lead to changes in the enzyme’s conformation and function, ultimately affecting downstream cellular processes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit specific enzymes over prolonged periods.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its interaction with target enzymes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s impact on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the cytoplasm or nucleus, where it can exert its inhibitory effects on target enzymes and regulatory proteins.

Preparation Methods

The synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid typically involves the reaction of 2-bromo-5-methoxy-1,3-dimethylbenzene with a boron-containing reagent under specific conditions. One common method includes the use of dry tetrahydrofuran (THF) as a solvent and the addition of a boronic ester or boronic acid precursor . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Properties

IUPAC Name

(4-methoxy-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSSBXMFWPYHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395428
Record name (4-Methoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361543-99-9
Record name (4-Methoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dimethyl-4-methoxyphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An oven-dried three-neck round-bottom flask equipped with two rubber septum-sealed addition funnels and a sidearm stopcock was evacuated and backfilled with N2. Dry THF (100 mL) and 2-bromo-5-methoxy-1,3-dimethyl-benzene (21.5 g, 0.100 mol) were then added via syringe. The mixture was then cooled to −78° C. with stirring in a dry ice-acetone bath. Next, n-butyl lithium (2.5 M solution in hexane, 44 mL, 0.11 mol) was added dropwise via syringe with stirring over the course of 45 min at −78° C., and the mixture was allowed to stir at −78° C. for an additional 30 min. Triisopropyl borate (28.2 g, 0.150 mol) was then added dropwise via syringe over the course of 30 min at −78° C. After stirring at −78° C. for an additional 1 h, the mixture was quenched with saturated aqueous NH4Cl solution (100 mL), and the resulting mixture allowed to gradually warm to room temperature. The organic layer was next separated, and the aqueous layer was extracted with a mixture of ethyl acetate and THF (1:1, 50 mL×3). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The resulting sticky oil was suspended in hexane (100 mL) and stirred at room temperature for 30 min. The resulting solid was collected by filtration and washed with hexane to yield 14.9 g of the title compound as a colorless solid (83%). 1H NMR (400 MHz, CDCl3): δ 6.552 (s, 2H), 4.684 (s, 2H), 3.780 (s, 3H), 2.370 (s, 6H). 13C NMR (100 MHz, CDCl3): δ 141.714, 122.607, 112.325, 111.815, 55.238, 22.663. MS (EI): m/z 180.1 [M+, 100]. Anal. Calcd. For C9H13BO3: C, 60.05; H, 7.28. Found: C, 60.27; H, 7.42.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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